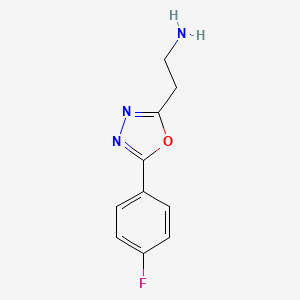

2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorobenzohydrazide with ethyl chloroacetate to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Amine Group

The primary amine (-NH₂) undergoes reactions typical of aliphatic amines:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form N-alkyl derivatives.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions .

Example Reaction :

2 5 4 Fluorophenyl 1 3 4 oxadiazol 2 yl ethanamine+CH3IK2CO3N Methyl derivative

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring participates in electrophilic and nucleophilic reactions:

-

Electrophilic Substitution : The electron-deficient oxadiazole ring undergoes reactions at the C-5 position, especially with strong electrophiles like nitrating agents .

-

Ring-Opening Reactions : Treatment with reducing agents (e.g., LiAlH₄) can cleave the oxadiazole ring, forming diamines or other heterocycles .

Key Reagents and Conditions

Acylation Mechanism

-

The amine group attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Elimination of HCl forms the amide bond.

-

Confirmed via IR spectroscopy (disappearance of -NH₂ stretch at ~3350 cm⁻¹) .

Oxadiazole Ring Nitration

-

Nitration occurs at the C-5 position due to electron-withdrawing effects of the oxadiazole ring .

-

Products show enhanced biological activity in antimicrobial assays.

Comparative Reactivity Analysis

| Derivative | Reactivity with CH₃I | Ring Stability | Electrophilic Susceptibility |

|---|---|---|---|

| 2-(5-(4-Fluorophenyl)-oxadiazol)ethylamine | High | Moderate | High (C-5 position) |

| 2-(5-Phenyl-oxadiazol)ethylamine | Moderate | High | Moderate |

| 2-(5-(Pyridinyl)-oxadiazol)ethylamine | Low | Low | Low |

Key Insight : The 4-fluorophenyl group enhances electrophilic substitution at C-5 due to its electron-withdrawing nature .

Experimental Challenges

Applications De Recherche Scientifique

2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Fluorophenyl)ethylamine: Shares the fluorophenyl group but lacks the oxadiazole ring.

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: Contains the oxadiazole ring but with a thiol group instead of ethanamine.

Uniqueness

The combination of the oxadiazole ring and the fluorophenyl group in 2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine provides unique chemical properties, making it a versatile compound for various applications. Its structure allows for diverse chemical modifications, enhancing its potential in research and industry .

Activité Biologique

2-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL)ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through several methods, including the cyclization of hydrazones derived from 4-fluorobenzoic acid. The general synthetic pathway involves the formation of the oxadiazole ring followed by amination to yield the final product .

Anticancer Properties

Recent studies have highlighted the anticancer activity of oxadiazole derivatives, including this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values were reported in the micromolar range, indicating moderate potency compared to established chemotherapeutics like doxorubicin .

- Mechanism of Action : Flow cytometry analysis revealed that this compound induces apoptosis in cancer cells through the activation of p53 and caspase pathways. This suggests that it may trigger programmed cell death by disrupting cellular machinery involved in DNA replication and repair .

Antimicrobial Activity

In addition to anticancer properties, compounds containing the oxadiazole moiety have demonstrated antimicrobial activity:

- Bacterial Inhibition : Studies indicated that derivatives of 1,3,4-oxadiazoles can inhibit the growth of various bacterial strains, with some showing ID50 values in the nanomolar range against pathogens such as E. coli and S. faecium .

Case Studies

Several case studies have illustrated the effectiveness of oxadiazole derivatives in drug discovery:

- Study on Apoptosis Induction : A study highlighted that compounds similar to this compound significantly increased apoptosis markers in MCF-7 cells compared to untreated controls .

- Selectivity Against Cancer Cells : Research showed that certain oxadiazole derivatives selectively targeted cancerous cells while sparing normal cells, indicating a favorable therapeutic index .

Propriétés

IUPAC Name |

2-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3O/c11-8-3-1-7(2-4-8)10-14-13-9(15-10)5-6-12/h1-4H,5-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZTXCWPJAPELQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)CCN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640519 |

Source

|

| Record name | 2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017346-04-1 |

Source

|

| Record name | 2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.